2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine;hydrochloride

Pharmacokinetics Metabolic Stability Antischistosomal SAR

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine;hydrochloride (CAS 1956437-18-5) is a chiral pyrrolidine derivative featuring a 2,2-difluoro-1,3-benzodioxole moiety attached at the 4-position of the heterocycle. The compound is supplied as the hydrochloride salt (molecular formula C₁₁H₁₂ClF₂NO₂, molecular weight 263.67 g/mol, typical purity ≥95%) and is primarily employed as a advanced chiral building block in medicinal chemistry programs targeting CFTR correction, kinase inhibition, and protease modulation.

Molecular Formula C11H12ClF2NO2
Molecular Weight 263.67 g/mol
Cat. No. B13384646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine;hydrochloride
Molecular FormulaC11H12ClF2NO2
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C3C(=CC=C2)OC(O3)(F)F.Cl
InChIInChI=1S/C11H11F2NO2.ClH/c12-11(13)15-9-5-1-3-7(10(9)16-11)8-4-2-6-14-8;/h1,3,5,8,14H,2,4,6H2;1H
InChIKeyBWVHGZWQWVNASS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine Hydrochloride – Chemical Class, Core Scaffold, and Procurement Identity for Research Selection


2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine;hydrochloride (CAS 1956437-18-5) is a chiral pyrrolidine derivative featuring a 2,2-difluoro-1,3-benzodioxole moiety attached at the 4-position of the heterocycle. The compound is supplied as the hydrochloride salt (molecular formula C₁₁H₁₂ClF₂NO₂, molecular weight 263.67 g/mol, typical purity ≥95%) and is primarily employed as a advanced chiral building block in medicinal chemistry programs targeting CFTR correction, kinase inhibition, and protease modulation . The free base (CAS 1212918-18-7, C₁₁H₁₁F₂NO₂, MW 227.21) serves as a comparator for salt-form property differentiation .

Why Generic Substitution of 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine Hydrochloride with In-Class Analogs Is Not Viable


The 2,2-difluoro-1,3-benzodioxole moiety is not interchangeable with the non-fluorinated benzodioxole scaffold or with regioisomeric variants. Literature evidence demonstrates that the gem-difluoro substitution significantly alters metabolic stability and pharmacokinetic exposure: 2,2-difluorobenzodioxole-containing N,N′-diaryl ureas exhibited plasma AUC₀₋ₗₐₛₜ values of 679–2273 μM·h compared to 394 μM·h for the non-fluorinated comparator, while maintaining comparable LogD₇.₄ (~4.5) [1]. The 4-yl substitution position places the pyrrolidine ortho to the dioxole oxygen, creating distinct electronic and steric profiles versus the 5-yl isomer commonly employed in CFTR corrector scaffolds such as Lumacaftor and Tezacaftor . Additionally, the hydrochloride salt provides handling and solubility advantages over the free base that cannot be replicated by alternative salt forms without systematic formulation evaluation .

Quantitative Differentiation Evidence for 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine Hydrochloride Versus Closest Analogs


Enhanced Pharmacokinetic Exposure Conferred by the 2,2-Difluorobenzodioxole Moiety Versus Non-Fluorinated Benzodioxole

In a head-to-head comparison within the N,N′-diarylurea chemotype, the symmetrical 2,2-difluorobenzodioxole-containing compound (Compound 5) achieved an AUC₀₋ₗₐₛₜ of 679 μM·h following oral administration in mice, compared to 394 μM·h for the lead compound 1 bearing a 4-fluoro-3-trifluoromethylphenyl substructure. The LogD₇.₄ values were comparable (both ~4.5), and kinetic solubility was similarly poor (<1.6 μg/mL), isolating the exposure advantage to the difluorobenzodioxole scaffold rather than lipophilicity differences [1]. This class-level evidence directly supports the selection of 2,2-difluorobenzodioxole-containing building blocks such as the target compound when enhanced plasma exposure is desired in lead optimization.

Pharmacokinetics Metabolic Stability Antischistosomal SAR

Metabolic Stability Advantage of 2,2-Difluorobenzodioxole Over Non-Fluorinated Benzodioxole: Class-Level Evidence from Medicinal Chemistry Literature

The 2,2-difluoro-1,3-benzodioxole moiety has been explicitly identified in the medicinal chemistry literature as an underutilized strategy to resolve problematic metabolism inherent to the benzodioxole scaffold. The gem-difluoro substitution resists cytochrome P450-mediated oxidative metabolism at the dioxole methylene position, a known metabolic soft spot for the parent 1,3-benzodioxole. This principle is supported by the observation that 2,2-difluorobenzodioxole-containing N,N′-diaryl ureas maintained plasma concentrations above ~5 μM for the entire 48 h sampling period, consistent with reduced metabolic clearance [1][2]. In contrast, the non-fluorinated 2-(benzo[d][1,3]dioxol-4-yl)pyrrolidine (CAS 1270411-56-7) lacks this metabolic shield and is expected to undergo rapid oxidative degradation at the benzodioxole methylene.

Metabolic Stability Fluorine Bioisosterism Drug Design

Positional Specificity: 4-yl Versus 5-yl Substitution on the 2,2-Difluorobenzodioxole Scaffold Defines Distinct Chemical Space

The 4-yl substitution pattern (pyrrolidine attached at the 4-position of the benzodioxole, ortho to one oxygen of the dioxole ring) creates a distinct electronic environment and steric profile compared to the 5-yl isomer (CAS 1270548-38-3). The 5-yl isomer is the substitution pattern found in the cyclopropanecarboxamide pharmacophore of clinically validated CFTR correctors Lumacaftor (VX-809) and Tezacaftor (VX-661) . The 4-yl isomer, by contrast, places the pyrrolidine ring in closer proximity to the electron-withdrawing dioxole oxygen, altering the pKa of the pyrrolidine nitrogen and modifying the vector of substitution. This positional difference is non-trivial: in CFTR corrector SAR, the 5-yl pattern is essential for binding to the nascent CFTR polypeptide during biosynthesis, whereas the 4-yl pattern has been explored in RORγ inverse agonist programs (BindingDB: Ki < 100 nM for multiple 4-ylmethyl-substituted derivatives, US10829481) [1].

Regiochemistry Structure-Activity Relationship CFTR Modulators

Hydrochloride Salt Versus Free Base: Solubility and Handling Differentiation

The hydrochloride salt (CAS 1956437-18-5, MW 263.67 g/mol) offers substantially improved aqueous solubility and solid-state stability compared to the free base (CAS 1212918-18-7, MW 227.21 g/mol). Vendor technical datasheets consistently report that the hydrochloride form is preferred for research applications due to enhanced solubility and stability . The free base is a predicted liquid or low-melting solid (predicted boiling point 241.3±40.0 °C at 760 mmHg, predicted density 1.4±0.1 g/cm³) , making precise weighing and handling more challenging. The hydrochloride salt provides a well-defined crystalline solid with a reported rotatable bond count of 1, monoisotopic mass of 263.052 g/mol, and documented storage conditions of 2–8°C . This practical differentiation directly impacts procurement decisions: the salt form is recommended when reproducible solution preparation and long-term storage stability are required.

Salt Selection Formulation Aqueous Solubility

Chiral Purity and Enantiomeric Specification: (S)-Enantiomer Versus Racemate or (R)-Enantiomer

The target compound is supplied as the single (S)-enantiomer (CAS 1956437-18-5 for the hydrochloride, CAS 1212918-18-7 for the free base). The (R)-enantiomer is cataloged separately under CAS 1213858-67-3 . In chiral biological systems, enantiomeric purity is critical: the (R)-enantiomer of related 2-aryl pyrrolidine derivatives has been shown to exhibit distinct pharmacological profiles in neuronal nitric oxide synthase (nNOS) inhibition, where stereochemistry at the pyrrolidine 2-position is a key determinant of isoform selectivity [1]. While direct comparative biological data for the (S)- vs (R)-enantiomer of this specific compound is not publicly available, the general principle that enantiomers of 2-substituted pyrrolidines display divergent target binding is well-established. The commercial availability of both enantiomers as discrete catalog items (Fluorochem F512865 for (S); ChemSrc/other vendors for (R)) enables researchers to probe stereochemical SAR directly.

Chiral Purity Stereochemistry Enantioselectivity

Optimal Research Application Scenarios for 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine Hydrochloride Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Enhanced Plasma Exposure: 2,2-Difluorobenzodioxole as a Metabolic Stability-Enhancing Building Block

When a lead series containing a benzodioxole or similar aryl ether scaffold exhibits rapid metabolic clearance, replacement with the 2,2-difluoro-1,3-benzodioxol-4-yl substructure (via the target compound as a key intermediate) can improve pharmacokinetic exposure without substantially altering lipophilicity. Literature data demonstrate that 2,2-difluorobenzodioxole-containing analogs achieved 1.7- to 5.8-fold higher plasma AUC than non-fluorinated comparators while maintaining similar LogD₇.₄ values (~4.5) [1]. This strategy has been validated in antischistosomal N,N′-diaryl urea programs and is applicable to any target class where metabolic stabilization of the benzodioxole moiety is desired.

RORγ Inverse Agonist Discovery: Exploiting the 4-yl Regiochemistry of the 2,2-Difluorobenzodioxole Scaffold

The 4-yl substitution pattern on the 2,2-difluorobenzodioxole scaffold, as embodied by the target compound, provides a versatile chiral amine handle for constructing RORγ inverse agonists. Multiple 4-ylmethyl-substituted derivatives have demonstrated Ki < 100 nM against RORγ in cell-free competition assays (BindingDB entries derived from US10829481) [2]. This regioisomer accesses a distinct chemical space compared to the 5-yl pattern used in CFTR correctors, making it the appropriate building block selection for nuclear receptor programs rather than defaulting to the more commonly stocked 5-yl isomer.

Chiral Pyrrolidine Library Synthesis: Enantiomerically Pure (S)-Configuration for Stereochemical SAR Exploration

The (S)-enantiomer of 2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine hydrochloride serves as a defined stereochemical building block for constructing libraries of chiral 2-aryl pyrrolidines. The commercial availability of both (S)- and (R)-enantiomers as discrete items enables systematic exploration of stereochemistry-activity relationships, as demonstrated in neuronal nitric oxide synthase inhibitor programs where the pyrrolidine C2 configuration determines isoform selectivity [3]. The hydrochloride salt form ensures consistent weighing and dissolution across parallel synthesis workflows.

CFTR Corrector Scaffold Diversification: 4-yl Versus 5-yl Comparative Evaluation

For medicinal chemistry teams exploring CFTR corrector chemical space beyond the established 5-yl cyclopropanecarboxamide pharmacophore, the 4-yl isomer provides a systematic comparator. The 4-yl substitution places the pyrrolidine ring ortho to the dioxole oxygen, altering the geometry and electronic properties of the scaffold [1]. This structural perturbation can be used to probe whether the 5-yl pattern is absolutely required for CFTR binding or whether the 4-yl isomer can access alternative binding modes, potentially yielding intellectual property differentiation from the Lumacaftor/Tezacaftor chemotype.

Quote Request

Request a Quote for 2-(2,2-Difluoro-1,3-benzodioxol-4-yl)pyrrolidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.